molecular formula C12H17BrN4O2 B2791513 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)acetamide CAS No. 2380069-03-2

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)acetamide

Cat. No.: B2791513
CAS No.: 2380069-03-2
M. Wt: 329.198
InChI Key: MCOFNBMRGBLQSM-UHFFFAOYSA-N
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Description

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)acetamide is a synthetic organic compound with the molecular formula C12H17BrN4O2 It is characterized by the presence of a bromopyrimidine moiety linked to a piperidine ring via an oxymethyl group, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)acetamide typically involves multiple steps:

    Formation of the Bromopyrimidine Intermediate: The starting material, 5-bromopyrimidine, is reacted with an appropriate alkylating agent to introduce the oxymethyl group.

    Piperidine Derivative Synthesis: The piperidine ring is functionalized to introduce a reactive site for subsequent coupling.

    Coupling Reaction: The bromopyrimidine intermediate is coupled with the piperidine derivative under suitable conditions, often involving a base such as sodium hydroxide in an organic solvent like acetonitrile.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the piperidine ring.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile, products can include substituted pyrimidines.

    Oxidation Products: Oxidized derivatives of the piperidine ring.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can engage in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The acetamide group may also contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromopyridin-2-yl)acetonitrile: Similar in structure but with a nitrile group instead of an acetamide.

    2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrazine: Contains a pyrazine ring instead of an acetamide group.

    2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine: Features an ethyl group on the pyrimidine ring.

Uniqueness

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for versatile applications across various fields of research.

Properties

IUPAC Name

2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN4O2/c13-10-4-15-12(16-5-10)19-8-9-2-1-3-17(6-9)7-11(14)18/h4-5,9H,1-3,6-8H2,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOFNBMRGBLQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)N)COC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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